Antifungal Potency Ranking Among Haliangicin Isomers
In a head-to-head comparison of haliangicin isomers isolated from the same fermentation extract, Haliangicin D was found to possess the weakest antifungal activity relative to Haliangicin A, B, and C . While the parent haliangicin (1) demonstrates potent inhibition of Phytophthora capsici (0.1 μg/disk) and cytotoxicity against HeLa S3 cells (IC50 41 nM) , the specific potency of Haliangicin D is explicitly characterized as the lowest among the series . This positions Haliangicin D as the preferred negative control or low-activity comparator in SAR studies involving haliangicin analogs.
| Evidence Dimension | Relative antifungal potency ranking |
|---|---|
| Target Compound Data | Haliangicin D: weakest activity |
| Comparator Or Baseline | Haliangicin A (most potent), Haliangicin B, Haliangicin C |
| Quantified Difference | Activity of Haliangicin D < Haliangicin C < Haliangicin B < Haliangicin A (rank order) |
| Conditions | Assay against filamentous fungi and oomycetes; exact MIC values not reported for Haliangicin D in primary literature |
Why This Matters
For scientists procuring haliangicin isomers, selecting Haliangicin D ensures a low-potency baseline, critical for establishing SAR or for use as a negative control in mechanistic studies.
- [1] Kundim BA, Itou Y, Sakagami Y, Fudou R, Iizuka T, Yamanaka S, Ojika M. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium. J Antibiot (Tokyo). 2003 Jul;56(7):630-8. doi: 10.7164/antibiotics.56.630. PMID: 14513906. View Source
- [2] Sun Y, Feng Z, Tomura T, Suzuki A, Miyano S, Tsuge T, Mori H, Suh JW, Iizuka T, Fudou R, Ojika M. Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway. Sci Rep. 2016 Feb 26;6:22091. doi: 10.1038/srep22091. PMID: 26915413. View Source
